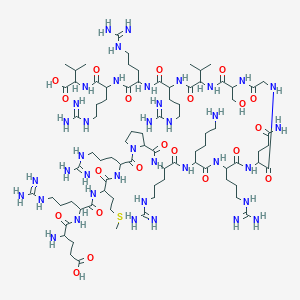
395069-92-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a 27-amino acid peptide derived from the fusion peptide domain of Human Immunodeficiency Virus type 1 (HIV-1) glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen . This compound is primarily used as a potent delivery agent for nucleic acids and oligonucleotides into cultured cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MPG, HIV related involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of MPG, HIV related follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and amino acid analysis.
Analyse Des Réactions Chimiques
Types of Reactions
MPG, HIV related primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Cleavage Reagents: A mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane is used to cleave the peptide from the resin.
Major Products
The major product of these reactions is the MPG, HIV related peptide itself. Side products may include truncated peptides and peptides with incomplete deprotection.
Applications De Recherche Scientifique
MPG, HIV related has a wide range of applications in scientific research:
Chemistry: It is used as a delivery agent for nucleic acids and oligonucleotides in various chemical studies.
Biology: It facilitates the delivery of genetic material into cultured cells, aiding in gene expression studies.
Industry: It is used in the development of new drug delivery systems and biotechnological applications.
Mécanisme D'action
MPG, HIV related exerts its effects by facilitating the transport of nucleic acids and oligonucleotides across cell membranes. The peptide interacts with the cell membrane, allowing the genetic material to enter the cell and reach its target site. The nuclear localization sequence of Simian Virus 40 large T antigen directs the genetic material to the cell nucleus, where it can exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tat peptide: Derived from the HIV-1 transactivator of transcription protein, it also facilitates the delivery of nucleic acids into cells.
Penetratin: Derived from the Antennapedia homeodomain, it is another peptide used for nucleic acid delivery.
Transportan: A chimeric peptide derived from galanin and mastoparan, used for similar purposes.
Uniqueness
MPG, HIV related is unique due to its dual origin from the fusion peptide domain of HIV-1 glycoprotein 41 and the nuclear localization sequence of Simian Virus 40 large T antigen. This combination enhances its efficiency in delivering nucleic acids and oligonucleotides into cultured cells.
Propriétés
Numéro CAS |
395069-92-8 |
|---|---|
Formule moléculaire |
C₁₂₆H₂₀₁N₃₅O₃₃S |
Poids moléculaire |
2766.22 |
Séquence |
One Letter Code: GALFLGFLGAAGSTMGAWSQPKSKRKV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










